molecular formula C14H22N6O10P2 B1193574 PvHGPRT Inhibitor

PvHGPRT Inhibitor

Cat. No. B1193574
M. Wt: 496.31
InChI Key: RBYFDIJTTUISNF-MRTMQBJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PvHGPRT inhibitor is a plasmodium vivax hypoxanthine-guanine phosphoribosyltransferase inhibitor.

Scientific Research Applications

Selective Inhibition of Plasmodial Enzymes

Acyclic Nucleoside Phosphonates (ANPs), which contain a 6-oxopurine unit, are shown to inhibit the purine salvage enzyme hypoxanthine‐guanine‐[xanthine] phosphoribosyltransferase (HG[X]PRT). This inhibition is specific to Plasmodium falciparum and Plasmodium vivax HGPRT (PvHGPRT), without affecting the human HGPRT. These findings indicate potential for PvHGPRT inhibitors in malaria treatment by targeting the parasite-specific enzymes (Kaiser et al., 2017).

Novel Class of ANPs for PvHGPRT Inhibition

A novel class of ANPs containing trisubstituted nitrogen has been synthesized, showing a range of inhibitory values (K(i)) for human HGPRT, PfHGXPRT, and PvHGPRT. Some compounds demonstrated high selectivity for PfHGXPRT and PvHGPRT over the human enzyme. This research contributes to understanding the enzyme's inhibition and aids in designing antimalarial drug candidates (Hocková et al., 2012).

PvHGPRT as a Target for Anti-Malarial Chemotherapy

The recombinant Pv 6-oxopurine (PRTase), identified as PvHGPRT, is an essential enzyme for Plasmodium vivax. It is susceptible to inhibition by ANPs, making it a promising target for malaria treatment. This research opens avenues for designing drugs against malaria caused by Pv (Keough et al., 2010).

Rational Design of PvHGPRT Inhibitors

The study introduces a structure-based method to design a PvHGPRT inhibitor, demonstrating high affinity (Ki values in nanomolar range) for PvHGPRT and PfHGXPRT. The inhibitor's crystal structure in complex with PvHGPRT is also determined, providing insights for future antimalarial therapeutics design (Keough et al., 2017).

Purine N9-[2-hydroxy-3-O-(phosphonomethoxy)propyl] Derivatives

This study reports the synthesis of a new series of ANPs and tests them as inhibitors of PfHGXPRT, PvHGPRT, and human HGPRT. The results show variations in affinity and selectivity for these enzymes, contributing to the understanding of binding modes and aiding in the development of antimalarial agents (Krečmerová et al., 2012).

Aza-ANPs as Inhibitors and Antimalarial Agents

Aza-ANPs are found to be effective inhibitors of PfHGXPRT and PvHGPRT, with their prodrugs showing antimalarial activity and low cytotoxicity in human cells. The crystal structures of these compounds with human HGPRT offer insights into their different affinities, underlining their potential as antimalarial agents (Keough et al., 2015).

properties

Product Name

PvHGPRT Inhibitor

Molecular Formula

C14H22N6O10P2

Molecular Weight

496.31

IUPAC Name

[3R,4R]-4-Guanin-9-yl-3-((S)-2-hydroxy-2-phosphonoethyl)oxy-1-N-(phosphonopropionyl)pyrrolidine

InChI

InChI=1S/C14H22N6O10P2/c15-14-17-12-11(13(23)18-14)16-6-20(12)7-3-19(9(21)1-2-31(24,25)26)4-8(7)30-5-10(22)32(27,28)29/h6-8,10,22H,1-5H2,(H2,24,25,26)(H2,27,28,29)(H3,15,17,18,23)/t7-,8-,10+/m1/s1

InChI Key

RBYFDIJTTUISNF-MRTMQBJTSA-N

SMILES

O=C(N1C[C@@H](OC[C@@H](O)P(O)(O)=O)[C@H](N2C=NC3=C2N=C(NC3=O)N)C1)CCP(O)(O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

PvHGPRT Inhibitor

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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